molecular formula C10H14O2S B11043870 [4-(Thiophen-3-yl)oxan-4-yl]methanol

[4-(Thiophen-3-yl)oxan-4-yl]methanol

Cat. No.: B11043870
M. Wt: 198.28 g/mol
InChI Key: BXDVKVAOTGUUDS-UHFFFAOYSA-N
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Description

[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: is an organic compound that features a tetrahydropyran ring substituted with a thienyl group and a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of both tetrahydropyran and thiophene rings, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for purification and quality control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

(4-thiophen-3-yloxan-4-yl)methanol

InChI

InChI=1S/C10H14O2S/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7,11H,2-5,8H2

InChI Key

BXDVKVAOTGUUDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CO)C2=CSC=C2

Origin of Product

United States

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